2-Cyclopropyl-5-phenylpyrazol-3-amine

Description

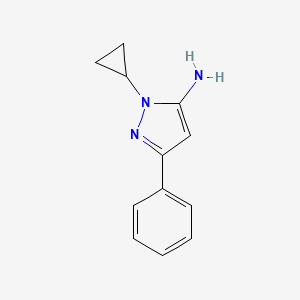

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-8-11(9-4-2-1-3-5-9)14-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUNETDWDOQMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141197-35-3 | |

| Record name | 1-cyclopropyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Cyclopropyl 5 Phenylpyrazol 3 Amine

Retrosynthetic Analysis and Identification of Key Precursors for the 2-Cyclopropyl-5-phenylpyrazol-3-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical disconnection points at the C-N and C-C bonds formed during the pyrazole (B372694) ring synthesis. The most common and direct approach for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. acs.org

This leads to two primary precursor molecules:

Cyclopropylhydrazine (B1591821) : This molecule provides the N1 and N2 atoms of the pyrazole ring, along with the N2-cyclopropyl substituent.

A Phenyl-Substituted 1,3-Dielectrophile : This component forms the C3, C4, and C5 atoms of the pyrazole ring. To achieve the desired 3-amino and 5-phenyl substitution pattern, a β-ketonitrile is the ideal precursor. Specifically, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile) serves as a key starting material. The ketone carbonyl group reacts with one nitrogen of the hydrazine, while the nitrile group serves as a precursor to the C3-amino group. chim.itarkat-usa.org

The primary synthetic challenge lies in controlling the regioselectivity of the condensation reaction between the unsymmetrical cyclopropylhydrazine and the unsymmetrical 3-oxo-3-phenylpropanenitrile to ensure the formation of the desired isomer.

Classical Synthetic Routes to Pyrazole Core Formation

Traditional methods for pyrazole synthesis have been well-established for over a century and remain fundamental in heterocyclic chemistry.

The most general and simplest approach to pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method often referred to as the Knorr pyrazole synthesis. nih.govyoutube.com This reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chim.it

In the context of synthesizing the target molecule, cyclopropylhydrazine would be reacted with a 1,3-dicarbonyl compound such as benzoylacetone (B1666692) or, more effectively, a β-ketonitrile like 3-oxo-3-phenylpropanenitrile. arkat-usa.org The reaction is typically conducted under acidic or basic conditions or by heating in a suitable solvent like ethanol. chemicalbook.comnih.gov However, a significant challenge with unsymmetrical 1,3-dicarbonyl substrates is the potential formation of regioisomeric pyrazoles, which can be difficult to separate and often results in lower yields of the desired product. thieme-connect.com

| Reactant A | Reactant B | Conditions | Product | Key Feature |

| Hydrazine Derivative | 1,3-Diketone | Acidic/Basic, Heat | Substituted Pyrazole | Forms pyrazole core |

| Cyclopropylhydrazine | 3-Oxo-3-phenylpropanenitrile | Ethanol, 60°C | This compound | Introduces all necessary moieties |

| Phenylhydrazine (B124118) | Ethyl Acetoacetate | Nano-ZnO catalyst | 1,3,5-substituted pyrazole | Catalyst-assisted condensation |

Achieving the correct regiochemistry is paramount in the synthesis of this compound. The reaction between cyclopropylhydrazine and 3-oxo-3-phenylpropanenitrile can theoretically yield two different isomers. The desired regioselectivity is influenced by a combination of steric and electronic factors, as well as reaction conditions. nih.govthieme-connect.com

To favor the formation of the 5-phenyl-3-amino isomer, the initial nucleophilic attack typically occurs from the more sterically hindered nitrogen of cyclopropylhydrazine onto the more electrophilic ketone carbonyl of the β-ketonitrile. Subsequent cyclization involves the attack of the other nitrogen atom onto the nitrile carbon. chim.it

Controlling the reaction conditions is a key strategy for regioselectivity. For instance, it has been shown that for reactions of monosubstituted hydrazines with alkoxyacrylonitriles, basic conditions at low temperatures can favor the kinetically controlled 3-amino pyrazole product, while neutral conditions at higher temperatures may favor the thermodynamically preferred 5-amino isomer. thieme-connect.com Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been reported to significantly improve regioselectivity in pyrazole synthesis compared to traditional protic solvents like ethanol. thieme-connect.com

For the specific installation of the 3-amino group, the use of β-ketonitriles is a well-established and efficient method. arkat-usa.org The condensation of hydrazines with these substrates provides a direct route to 3(5)-aminopyrazoles. chim.it

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient alternatives to classical methods, including one-pot reactions and advanced catalytic systems.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgrsc.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

A plausible MCR for the synthesis of a polysubstituted pyrazole could involve the one-pot reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. beilstein-journals.orgrsc.org For the target molecule, a three-component reaction of benzaldehyde, malononitrile, and cyclopropylhydrazine could potentially yield the desired scaffold, although control of regioselectivity would remain a critical factor. rsc.org

Tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring without the isolation of intermediates, also provide an elegant route to complex molecules. acs.org For example, a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates has been developed for the synthesis of 3,4,5-trisubstituted pyrazoles, offering a high degree of structural complexity in a single step. nih.govacs.org

| Reaction Type | Reactants | Key Features |

| Three-Component MCR | Aldehydes, β-ketoesters, hydrazines | High efficiency, broad scope, modular. beilstein-journals.org |

| Four-Component MCR | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Rapid assembly of pyranopyrazoles in a single vessel. nih.gov |

| Tandem Process | Enol triflates, diazoacetates | Catalytic cross-coupling followed by electrocyclization; provides absolute regiocontrol. nih.gov |

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of pyrazole synthesis.

Metal-Catalyzed Approaches : Transition metals like palladium, copper, and iron are widely used to catalyze the formation of pyrazole rings. researchgate.netrsc.org Copper-catalyzed condensation reactions can provide pyrazoles under mild, acid-free conditions. organic-chemistry.org For instance, a domino reaction involving the cyclization of a hydrazine with an enaminone, followed by a copper-catalyzed Ullmann coupling with an aryl halide, can form 1,3-substituted pyrazoles. beilstein-journals.org Magnetically recyclable copper oxide nanoparticles supported on iron oxide have also been developed as efficient catalysts for pyrazole synthesis. acs.org

Organocatalysis : Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. researchgate.net Secondary amines, for example, have been used to catalyze inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity. nih.gov Chinchona alkaloids have also been employed as catalysts in tandem reactions to produce biologically active pyrazole derivatives enantioselectively. nih.gov

Nanocatalysis : Nanocatalysts are gaining attention due to their high surface area, mild reaction conditions, and recyclability. taylorfrancis.com Various nanocatalysts, including metal oxides like ZnO and Co3O4, have been successfully used to promote the synthesis of pyrazole derivatives. pharmacognosyjournal.netresearchgate.net These catalysts often lead to excellent yields in shorter reaction times and can be used in environmentally friendly solvents like water. nih.govresearchgate.net

| Catalyst Type | Example Catalyst | Reaction Promoted | Advantages |

| Metal Catalyst | Copper (Cu) | Condensation, Cyclization, Ullmann Coupling | Mild conditions, acid-free. beilstein-journals.orgorganic-chemistry.org |

| Organocatalyst | Secondary Amines | [3+2] Cycloaddition | Metal-free, high regioselectivity. nih.gov |

| Nanocatalyst | Zinc Oxide (ZnO) NPs | Condensation of diketones and hydrazines | High yield, short reaction time, reusable, eco-friendly. researchgate.net |

| Nanocatalyst | Co3O4 Nanocomposite | Multicomponent synthesis of pyranopyrazoles | Efficient in aqueous media. nih.gov |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound typically proceeds via the condensation of a β-ketonitrile with a hydrazine derivative. nih.gov The most direct pathway involves the reaction of 3-cyclopropyl-3-oxopropanenitrile (B32227) with phenylhydrazine. nih.gov The reaction mechanism is thought to initiate with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of 3-cyclopropyl-3-oxopropanenitrile. This initial step leads to the formation of a hydrazone intermediate. nih.gov

Following the formation of the hydrazone, an intramolecular cyclization occurs. This involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. nih.gov This cyclization step results in the formation of the five-membered pyrazole ring. Subsequent tautomerization of the imine intermediate leads to the stable aromatic this compound. Theoretical studies on related 3(5)-substituted pyrazoles have highlighted the importance of tautomeric equilibria in determining the final stable structure. mdpi.com While early theoretical studies on aminopyrazoles had some inconsistencies, more advanced computational methods have provided a better understanding of the tautomeric preferences in the gas phase and in solution. mdpi.com

Nucleophilic attack: The amino group of phenylhydrazine attacks the carbonyl group of 3-cyclopropyl-3-oxopropanenitrile.

Dehydration: Elimination of a water molecule leads to the formation of a hydrazone intermediate.

Intramolecular cyclization: The terminal nitrogen of the hydrazine attacks the nitrile group, forming the pyrazole ring.

Tautomerization: A proton shift results in the final, stable aromatic aminopyrazole structure.

The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is influenced by the nature of the substituents on both the β-ketonitrile and the hydrazine.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and employing energy-efficient methods.

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. dergipark.org.trnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can significantly accelerate the rate of chemical reactions. dergipark.org.tr The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines has been shown to be amenable to microwave irradiation. nih.govbeilstein-journals.org In the context of this compound synthesis, a mixture of 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine, potentially with a catalytic amount of acid or base, can be subjected to microwave irradiation. This method often results in a significant reduction in reaction time, from hours to minutes, and can lead to improved yields. dergipark.org.tr The use of microwave heating in a solvent-free setting further enhances the green credentials of the synthesis. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov The synthesis of various heterocyclic compounds, including pyrazoles, has been successfully carried out under ultrasonic irradiation. researchgate.netresearchgate.net For the synthesis of this compound, the reactants can be sonicated in a suitable solvent, which can lead to a significant reduction in reaction time and an increase in product yield compared to silent reactions. nih.gov

The following table provides a comparative overview of conventional heating versus microwave and ultrasound-assisted methods for the synthesis of aminopyrazoles.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | Hours to Days | Moderate to Good | Well-established, simple setup |

| Microwave-Assisted | Minutes to Hours | Good to Excellent | Rapid heating, shorter reaction times, higher yields, potential for solvent-free conditions dergipark.org.tr |

| Ultrasound-Assisted | Minutes to Hours | Good to Excellent | Enhanced reaction rates, milder conditions, can overcome phase-transfer limitations nih.gov |

The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, also known as solid-state or neat reactions, offers several advantages, including reduced waste, lower costs, and simpler work-up procedures. researchgate.neteurekaselect.com The synthesis of pyrazoles under solvent-free conditions, often coupled with microwave irradiation, has been reported to be highly efficient. researchgate.netresearchgate.net For the synthesis of this compound, a mixture of the solid reactants, 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine, can be heated (either conventionally or with microwaves) to induce the reaction. The absence of a solvent minimizes the environmental impact and simplifies the purification of the final product.

Aqueous Media Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, performing reactions in aqueous media can sometimes offer unique reactivity and selectivity. The synthesis of pyrazole derivatives in water, often facilitated by microwave irradiation or the use of a phase-transfer catalyst, has been demonstrated. dergipark.org.tr For the synthesis of this compound, an aqueous suspension of the reactants could be heated, potentially with the addition of a surfactant or a water-soluble catalyst, to promote the reaction.

The following table summarizes the benefits and considerations of solvent-free and aqueous media reactions for the synthesis of aminopyrazoles.

| Approach | Key Advantages | Potential Challenges |

| Solvent-Free | Reduced waste, cost-effective, simplified work-up, often faster reaction rates researchgate.neteurekaselect.com | Potential for localized overheating, may require higher temperatures, limited to solid or high-boiling liquid reactants |

| Aqueous Media | Environmentally benign, non-toxic, non-flammable, inexpensive dergipark.org.tr | Low solubility of organic reactants, may require additives (surfactants, co-solvents), potential for side reactions (e.g., hydrolysis) |

Iii. Chemical Transformations and Reactivity of 2 Cyclopropyl 5 Phenylpyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Moiety

The pyrazole ring in 2-cyclopropyl-5-phenylpyrazol-3-amine is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the exocyclic amino group at the C3 position. This directing effect, combined with the influence of the substituents at N2 and C5, predominantly channels electrophiles to the C4 position, which is sterically accessible and electronically enriched. nih.gov

Common electrophilic substitution reactions include:

Halogenation: The compound readily reacts with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) to yield the corresponding 4-halo derivatives.

Nitration: Nitration can be achieved using standard nitrating mixtures, such as nitric acid in sulfuric acid, although milder conditions are often preferred to prevent oxidation and side reactions due to the activated nature of the ring. rsc.org The primary product is the 4-nitro derivative.

Friedel-Crafts Reactions: Acylation and alkylation at the C4 position can be performed under Friedel-Crafts conditions. However, the basicity of the ring nitrogen and the amino group can lead to complexation with the Lewis acid catalyst, often requiring protection of the amino group (e.g., as an amide) for the reaction to proceed efficiently.

In contrast, the phenyl ring at the C5 position is generally less reactive towards electrophilic substitution. The pyrazole ring typically acts as an electron-withdrawing substituent, thus deactivating the attached phenyl group. Any substitution on the phenyl ring would require more forcing conditions and would likely be directed to the meta positions. msu.edu

| Reaction Type | Reagent(s) | Major Product |

| Bromination | NBS, DCM | 4-Bromo-2-cyclopropyl-5-phenylpyrazol-3-amine |

| Chlorination | NCS, CHCl₃ | 4-Chloro-2-cyclopropyl-5-phenylpyrazol-3-amine |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclopropyl-4-nitro-5-phenylpyrazol-3-amine |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-2-cyclopropyl-5-phenylpyrazol-3-amine |

Nucleophilic Reactions Involving the Exocyclic Amino Group (e.g., Acylation, Alkylation, Diazotization)

The exocyclic amino group at the C3 position is a primary nucleophilic center and undergoes a variety of characteristic reactions common to aromatic amines.

Acylation: The amino group reacts readily with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce new functional moieties. rsc.org

Alkylation: Nucleophilic substitution with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the primary amino group into a pyrazolediazonium salt. This intermediate is highly valuable in synthesis, as the diazonium group can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C3 position.

| Reaction Type | Reagent(s) | Product Class |

| Acylation | Acetyl chloride, Pyridine | N-(2-cyclopropyl-5-phenylpyrazol-3-yl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-2-cyclopropyl-5-phenylpyrazol-3-amine |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Cyclopropyl-5-phenylpyrazole-3-diazonium chloride |

| Sandmeyer (from diazonium salt) | CuBr | 3-Bromo-2-cyclopropyl-5-phenylpyrazole |

Derivatization Strategies via the Cyclopropyl (B3062369) Substituent

The cyclopropyl group attached at the N2 position is a saturated, strained ring system and is generally robust under many reaction conditions. Its modification is less straightforward than reactions on the pyrazole core or the amino group. However, specific strategies can be employed:

Ring Opening: Under certain harsh conditions, such as catalytic hydrogenolysis or treatment with strong protic acids, the strained cyclopropane (B1198618) ring can undergo cleavage. This reactivity can be enhanced by the adjacent pyrazole ring, which can stabilize cationic intermediates formed during the ring-opening process.

Radical Reactions: While less common, functionalization of the cyclopropyl ring itself can sometimes be achieved through radical-based reactions, though selectivity can be an issue.

Derivatization of the cyclopropyl group is not a common synthetic route for this class of molecules, as the other functional groups offer more predictable and versatile handles for modification.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the derivatization of heterocyclic compounds. To utilize this chemistry, this compound is typically first converted into a derivative bearing a suitable leaving group, most commonly a halogen (Br or I) introduced at the C4 position via electrophilic substitution (see Section 3.1). This halo-derivative serves as an excellent substrate for a variety of palladium-catalyzed coupling reactions. mdpi.comrsc.org

Suzuki Coupling: Reaction of the 4-bromo derivative with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base provides access to 4-aryl or 4-vinyl substituted pyrazoles.

Sonogashira Coupling: The coupling of the 4-bromo derivative with terminal alkynes, catalyzed by palladium and copper(I) salts, yields 4-alkynyl pyrazoles.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the 4-bromo derivative with primary or secondary amines, providing access to 4-aminopyrazole derivatives.

These reactions significantly expand the structural diversity achievable from the parent molecule, allowing for the synthesis of complex architectures with potential applications in materials science and medicinal chemistry.

Heterocyclic Annulation and Fusion Reactions Utilizing this compound as a Building Block

The 3-aminopyrazole (B16455) scaffold is a classic building block for the synthesis of fused heterocyclic systems. The presence of the nucleophilic exocyclic amino group adjacent to the endocyclic ring nitrogen allows it to act as a binucleophile in condensation reactions with 1,3-bielectrophiles. mdpi.com

One of the most prominent applications is the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved by reacting this compound with 1,3-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters, or α,β-unsaturated carbonyl compounds. researchgate.net The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

Other annulation strategies include:

Reaction with α-haloketones with an additional functional group: This can lead to the formation of other fused systems like pyrazolo[3,4-b]pyridines.

Condensation with dicarbonyl equivalents: Reagents like malononitrile (B47326) or cyanoacetic esters can be used to construct fused pyrimidine (B1678525) rings with various substituents.

These fusion reactions provide a direct route to complex, rigid heterocyclic frameworks that are of significant interest in drug discovery and materials science. researchgate.netrsc.org

Photochemical and Electrochemical Reactivity Studies of this compound

While specific studies on this compound are not extensively documented, its potential reactivity can be inferred from the behavior of its constituent moieties.

Photochemical Reactivity: Pyrazoles can undergo various photochemical rearrangements upon UV irradiation. The presence of the phenyl substituent introduces a chromophore that could participate in photochemical cyclization reactions under oxidative conditions, potentially leading to fused polycyclic aromatic systems. The cyclopropyl group itself is known to interact with excited states and could influence the photochemical pathways, possibly leading to ring-opening or rearrangements. worktribe.comchemrxiv.org

Electrochemical Reactivity: The molecule possesses several electroactive sites. The exocyclic amino group is susceptible to oxidation. The extended π-system of the phenylpyrazole core can also undergo redox processes. Electrochemical oxidation could lead to the formation of radical cations, which might subsequently dimerize or polymerize, suggesting potential applications in the synthesis of conducting polymers. mdpi.com The specific redox potentials would be influenced by the electronic nature of all substituents on the pyrazole ring.

Further experimental investigation is required to fully elucidate the photochemical and electrochemical behavior of this specific compound.

Iv. Spectroscopic and Structural Elucidation Methodologies for 2 Cyclopropyl 5 Phenylpyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR)

No published ¹H, ¹³C, or 2D NMR data specifically for 2-Cyclopropyl-5-phenylpyrazol-3-amine could be located. Such data would be essential for confirming the connectivity and regio-isomeric purity of the molecule, distinguishing it from isomers like 1-cyclopropyl-5-phenylpyrazol-3-amine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, UPLC-MS)

Specific mass spectrometry data, including molecular weight confirmation and fragmentation patterns from LC-MS or UPLC-MS analysis of this compound, is not available in the reviewed literature. This analysis would be crucial for confirming the compound's molecular formula (C₁₂H₁₃N₃) and providing structural clues based on its fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Tautomerism Studies

Experimental IR and Raman spectra for this compound have not been published. These techniques would be used to identify characteristic vibrational modes of its functional groups, such as N-H stretches of the amine group, C=C and C=N stretches of the pyrazole (B372694) ring, and vibrations of the phenyl and cyclopropyl (B3062369) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound. This analysis would provide information about the electronic transitions within the molecule, influenced by the conjugated system formed by the phenyl and pyrazole rings.

X-ray Crystallography for Solid-State Structure Determination and Regioisomer Differentiation

A crystal structure for this compound has not been reported in the crystallographic databases. X-ray crystallography would provide unambiguous proof of the molecular structure, including the precise location of the cyclopropyl, phenyl, and amine substituents on the pyrazole ring, and reveal details about its solid-state packing and intermolecular interactions. scielo.org.za

V. Computational and Theoretical Investigations of 2 Cyclopropyl 5 Phenylpyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic characteristics of pyrazole (B372694) derivatives. nih.gov Methods like Density Functional Theory (DFT) and Ab Initio calculations offer detailed insights into the electronic structure, which is crucial for understanding a molecule's stability and reactivity. eurasianjournals.comresearchgate.net

DFT, particularly using functionals like B3LYP, is widely employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov For a molecule like 2-Cyclopropyl-5-phenylpyrazol-3-amine, these calculations would establish key structural parameters such as bond lengths, bond angles, and dihedral angles. Theoretical calculations on related pyrazole derivatives have been used to establish molecular properties with excellent perception. researchgate.net

Table 1: Key Electronic and Structural Parameters Calculated for Pyrazole Derivatives

| Parameter | Description | Typical Method of Calculation | Significance |

|---|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | DFT (e.g., B3LYP/6-311G), Ab Initio (e.g., MP2) | Indicates the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Ab Initio | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | DFT, HF | Relates to chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | DFT, HF | Helps identify electrophilic and nucleophilic sites within the molecule. researchgate.net |

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. The primary sources of conformational variability in this molecule are the rotations around the single bonds connecting the cyclopropyl (B3062369) and phenyl rings to the pyrazole core.

Semi-empirical (like AM1, PM3) and Ab Initio SCF calculations are often used to study the potential energy surface and identify low-energy conformers. researchgate.net For the cyclopropyl group, different orientations relative to the pyrazole ring are possible. Studies on other cyclopropyl amine derivatives show distinct conformational preferences that impact molecular properties. researchgate.net Similarly, the phenyl ring can rotate, leading to different spatial arrangements that can be analyzed to find the most stable, or ground-state, conformation. Energy minimization studies calculate the total energy for each conformation, with the lowest energy corresponding to the most stable structure. These studies are crucial for understanding how the molecule might fit into a receptor's binding site.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful tools for predicting the reactive sites of a molecule. researchgate.netnih.gov

MEP Analysis: The MEP map illustrates the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the exocyclic amine group, indicating these are probable sites for hydrogen bonding and electrophilic interaction. researchgate.net The aromatic phenyl ring and the cyclopropyl group would also exhibit distinct electrostatic features.

FMO Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). grafiati.com The distribution of these orbitals on the molecule indicates the likely sites for reaction. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical descriptor of chemical reactivity; a smaller gap suggests the molecule is more reactive and less stable. researchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed over the aromatic systems. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Pyrazole Derivative

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Note: Values are illustrative and depend on the specific molecule and calculation method.

Molecular Dynamics Simulations for Solvent Interactions and Tautomeric Equilibria

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvents and potential tautomeric conversions. eurasianjournals.com

Tautomeric Equilibria: Pyrazoles can undergo annular prototropic tautomerism, where a proton shifts between the two ring nitrogen atoms. mdpi.com However, in this compound, the presence of the cyclopropyl group at the N2 position prevents this type of tautomerism. Instead, side-chain tautomerism involving the 3-amino group is possible, leading to an amine-imine equilibrium. While the amine form is generally more stable for 3-aminopyrazoles, computational studies can quantify the energy difference and the barrier to conversion. mdpi.com MD simulations, particularly combined with quantum mechanics (QM/MM methods), can be used to study the dynamics of proton transfer and the influence of the solvent on the tautomeric equilibrium. ijpcbs.com Studies on related pyrazolones show that solvent polarity can significantly shift the equilibrium between different tautomeric forms. ijpcbs.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Related Pyrazolamines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its biological activity or physicochemical properties. ej-chem.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govnih.gov While specific QSAR models for this compound may not be published, models developed for broader classes of pyrazolamines or pyrazole derivatives are highly relevant. nih.govnih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scribd.com A large number of descriptors can be calculated, which are broadly categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices). nih.gov

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Once calculated, a crucial step is descriptor selection. Not all descriptors are relevant to the activity being modeled. Statistical methods like genetic algorithms or stepwise regression are used to select a small subset of descriptors that have the strongest correlation with the biological activity, avoiding overfitting and chance correlations. youtube.com

Table 3: Common Classes of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| Geometric | Solvent Accessible Surface Area (SASA), Molecular Volume | Molecular size and shape. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Electronic structure and reactivity. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and membrane permeability. |

A QSAR model is only useful if it is robust and has good predictive power. Therefore, rigorous statistical validation is essential. basicmedicalkey.com Validation is performed to assess the model's goodness-of-fit, stability, and ability to predict the activity of new compounds not used in model development. nih.gov Key validation strategies include:

Internal Validation: This assesses the model's robustness using only the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.gov In LOO, the model is repeatedly built with all but one compound, and the activity of the excluded compound is predicted. The cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. shd-pub.org.rs

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activities of the test set compounds, which it has never "seen" before, is evaluated using metrics like the predictive R² (R²pred). shd-pub.org.rs

According to the Organisation for Economic Co-operation and Development (OECD) principles, a valid QSAR model must be associated with appropriate measures of goodness-of-fit, robustness, and predictivity. nih.govbasicmedicalkey.com

Table 4: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value | Validation Type |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | Training |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive power of the model. | > 0.5 | Internal |

| R²pred (Predictive R²) | Measures the model's ability to predict an external test set. | > 0.6 | External |

Vi. Biological Activity and Mechanistic Studies of 2 Cyclopropyl 5 Phenylpyrazol 3 Amine Non Clinical Focus

In Vitro Enzyme Inhibition Assays and Kinetics (e.g., Kinases, COX)

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of various enzyme inhibitors, particularly targeting kinases and cyclooxygenase (COX) enzymes.

Kinase Inhibition: Derivatives of 5-aminopyrazole are recognized as potent kinase inhibitors. The core structure serves as a versatile scaffold for ATP-competitive inhibition. For instance, compounds based on a 5-cyclopropyl-1H-pyrazole-3-amine precursor have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK5, as well as JNK3. The presence of the cyclopropyl (B3062369) group has been noted to sometimes increase inhibitor promiscuity, potentially interacting with a broader range of kinases. Other studies on related thieno[3,2-c]pyrazol-3-amine derivatives have identified potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular processes.

Cyclooxygenase (COX) Inhibition: The phenylpyrazole moiety is a well-established pharmacophore for COX inhibition, forming the basis for the selective COX-2 inhibitor celecoxib. Numerous studies have demonstrated that pyrazole (B372694) derivatives can exhibit potent and selective inhibition of COX-2 over COX-1. For example, a compound identified as 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine was shown to be a potent and highly selective canine COX-2 inhibitor in vitro. Docking studies suggest that the pyrazole scaffold fits well within the COX-2 active site, with the phenyl group and other substituents making key interactions that determine potency and selectivity.

Table 1: In Vitro Enzyme Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Pyrazole-based derivative | Aurora A Kinase | 28.9 nM | ~13-fold for Aurora B | nih.gov |

| Pyrazole-based derivative | Aurora B Kinase | 2.2 nM | ||

| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β | 3 nM | Good selectivity over 18 other kinases | nih.gov |

| Pyrano[2,3-c]pyrazole derivative (27) | COX-1 | 1.51 µM | COX-2 SI = 7.16 | researchgate.net |

| Pyrano[2,3-c]pyrazole derivative (27) | COX-2 | 0.21 µM | ||

| 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-1 | >100 µM | Highly selective for COX-2 | mdpi.com |

| 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-2 | 0.004 µM |

Receptor Binding Studies and Ligand-Target Interactions

While specific receptor binding data for 2-Cyclopropyl-5-phenylpyrazol-3-amine is scarce, related structures have been evaluated for their affinity to various receptors. For example, studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the phenyl and cyclopropyl motifs, have identified these compounds as selective ligands for the dopamine (B1211576) D3 receptor (D3R). researchgate.net These studies indicate that hydrophobic and steric fields play important roles in the binding of these ligands to the D3R.

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The aminopyrazole scaffold is frequently associated with potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell Proliferation Inhibition: Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have demonstrated significant growth inhibitory effects against breast cancer cell lines such as MCF-7. These effects were confirmed through multiple assays, including MTT and thymidine (B127349) incorporation, which measure metabolic activity and DNA synthesis, respectively. Similarly, other 5-aminopyrazole derivatives have shown potent anti-proliferative activity against a panel of cancer cell lines, with some compounds showing particular efficacy against leukemic cells.

Apoptosis Induction: The anti-proliferative activity of pyrazole derivatives is often linked to the induction of apoptosis. For example, certain pyrazole-benzothiazole hybrids have been shown to induce apoptosis in MDA-MB-231 breast cancer cells. Mechanistic investigations revealed that this apoptotic effect was mediated through the modulation of key regulatory proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. Furthermore, DNA fragmentation analysis of cells treated with cyclopropyl-pyrazol-5-amine derivatives provided direct evidence of apoptosis.

Table 2: Anti-Proliferative Activity of Related Aminopyrazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazole-benzothiazole derivative (8l) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.41 µM | |

| MCF-7 | Breast Cancer | 2.23 µM | ||

| HepG2 | Hepatocellular Carcinoma | 3.75 µM | ||

| SMMC-7721 | Hepatocellular Carcinoma | 2.31 µM | ||

| 5-Aminopyrazole derivative (3a) | CCRF-CEM | Leukemia | Growth Inhibition: 66.7% at 10 µM | |

| 5-Aminopyrazole derivative (3c) | MOLT-4 | Leukemia | Growth Inhibition: 70.8% at 10 µM |

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure

Based on the known biological activities of related aminopyrazole compounds, it can be hypothesized that treatment would lead to significant changes in the expression of genes and proteins involved in key cellular processes. For instance, given the demonstrated ability of analogues to inhibit kinases and modulate cell cycle and apoptosis, one would anticipate alterations in the expression profiles of:

Cell Cycle Regulators: Genes such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Apoptosis Pathway Components: Genes belonging to the Bcl-2 family (e.g., Bcl-2, Bax, Bad) and caspases.

Inflammatory Pathways: If the compound inhibits COX-2, downstream changes in the expression of inflammatory mediators and cytokines would be expected. Some studies on related heterocyclic inhibitors have shown a reduction in the expression of COX-2 and 5-LOX genes.

Without direct experimental data, these remain projected effects based on the established activities of the broader aminopyrazole chemical class.

Molecular Docking and Ligand-Based Drug Design Principles for Potential Biological Targets

Molecular docking studies are frequently employed to understand how pyrazole-based inhibitors interact with their target enzymes and to guide further drug design. These computational models predict the binding pose and affinity of a ligand within the active site of a protein.

For pyrazole derivatives targeting COX-2, docking simulations reveal key interactions that contribute to their inhibitory activity. The sulfonamide group of celecoxib-like molecules, for example, is known to form hydrogen bonds with residues like Arg499 and Phe504 in a side pocket unique to COX-2, which is a major determinant of selectivity. The central pyrazole ring and its phenyl substituent typically occupy the main channel of the active site, forming hydrophobic and π-π interactions with residues such as Tyr341.

In the context of kinase inhibition, the aminopyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. The substituents on the pyrazole ring project into different pockets of the ATP-binding site. The N-phenyl group can extend into a hydrophobic region, while the cyclopropyl group can occupy a separate pocket, contributing to both potency and selectivity. The design of novel inhibitors often involves modifying these substituents to optimize interactions with specific amino acid residues in the target kinase's active site.

Structure-Activity Relationship (SAR) Studies for Biological Targets and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies of aminopyrazole derivatives have provided valuable insights into the chemical features required for biological activity.

Pyrazole Core: The aminopyrazole ring is a critical scaffold that provides the necessary geometry and hydrogen bonding donors/acceptors to interact with various biological targets. Its N-terminal structure has been identified as a key element for the antiproliferative activity of some derivatives.

Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring significantly influences activity and selectivity. In the subject compound, these are the amino group and the phenyl group. SAR studies on related compounds have shown that modifying the phenyl ring, for instance by adding electron-withdrawing groups like halogens, can substantially enhance potency. The cyclopropyl group, found at the N2 position in the target molecule, is often associated with increased potency in various inhibitors, potentially by providing a favorable conformation for binding or by making advantageous hydrophobic contacts.

Substituents at N1/N2: The substituent on the nitrogen atom of the pyrazole ring is crucial for directing the molecule to its target and modulating its properties. In many kinase inhibitors, this position is used to attach larger chemical moieties that extend into solvent-exposed regions or other sub-pockets of the ATP-binding site, thereby enhancing selectivity and potency.

Pharmacophore models derived from these SAR studies typically feature a central heterocyclic scaffold (the pyrazole ring), a hydrogen bond donor (the amino group), and one or more hydrophobic/aromatic regions (the phenyl and cyclopropyl groups). The spatial arrangement of these features is critical for effective binding to the target protein.

Vii. Advanced Applications and Future Research Directions of 2 Cyclopropyl 5 Phenylpyrazol 3 Amine

Utilization as a Ligand in Catalysis and Organometallic Chemistry

The aminopyrazole scaffold is a well-established bidentate ligand in coordination chemistry. The 2-Cyclopropyl-5-phenylpyrazol-3-amine molecule features two key coordination sites: the pyridine-type nitrogen atom (at position 2) of the pyrazole (B372694) ring and the nitrogen of the exocyclic 3-amino group. This arrangement allows it to form stable chelate rings with transition metal ions, a feature highly valued in the design of catalysts.

Research on analogous aminopyrazole ligands has demonstrated their ability to coordinate with metals such as palladium(II), platinum(II), and cobalt(II). uab.catuab.catnih.gov These complexes often exhibit a square planar or tetrahedral geometry, where the aminopyrazole ligand and other ancillary ligands (like halides) satisfy the metal's coordination sphere. uab.cat For instance, cobalt complexes bearing pyrazole ligands have been successfully employed as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov

The specific substituents on this compound—the electron-donating amino group, the sterically influential cyclopropyl (B3062369) group, and the aromatic phenyl group—can precisely modulate the electronic and steric properties of the resulting metal complex. This tuning is critical for optimizing catalytic activity, selectivity, and stability in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

| Metal Center | Ligand Type | Potential Catalytic Reaction | Role of Ligand Substituents |

|---|---|---|---|

| Palladium (Pd) | Aminopyrazole | Suzuki, Heck, and Sonogashira Cross-Coupling | Tune electronic density at the metal center, enhancing oxidative addition and reductive elimination steps. |

| Rhodium (Rh) | N-Alkylaminopyrazole | Hydroformylation, Hydrogenation | Steric bulk influences regioselectivity and enantioselectivity. |

| Cobalt (Co) | Phenylpyrazole | Alkane Oxidation | Stabilize different oxidation states of the metal during the catalytic cycle. nih.gov |

| Platinum (Pt) | Aminopyrazole | Hydrosilylation | Enhance catalyst stability and prevent decomposition. uab.cat |

Application as a Building Block in Complex Molecular Architectures and Materials

The reactivity of the aminopyrazole core makes this compound a valuable synthon for constructing more complex molecular systems. 3(5)-Aminopyrazoles are widely recognized as versatile precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. mdpi.commdpi.com By reacting with 1,3-dielectrophiles such as β-diketones or β-enaminones, the aminopyrazole can undergo a cyclocondensation reaction to yield these bicyclic structures, which are themselves important scaffolds in medicinal chemistry. mdpi.com

Furthermore, the rigid structure and coordinating ability of the phenyl-pyrazole framework suggest its use in the field of materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. dnu.dp.ua Analogous phenyl-substituted pyrazole carboxylic acids have been used to create a remarkable diversity of MOFs with structures ranging from simple 0D monomers to complex 3D interpenetrated frameworks. rsc.orgresearchgate.net By modifying this compound to include additional coordinating groups (e.g., carboxylates or nitriles on the phenyl ring), it could serve as a unique organic linker. The resulting materials could have applications in gas storage, separation, and heterogeneous catalysis, with the cyclopropyl and amino groups providing functional pockets within the porous structure.

| Pyrazole Precursor Type | Reactant | Resulting Architecture | Potential Application |

|---|---|---|---|

| 3(5)-Aminopyrazole | β-Diketone | Fused Pyrazolo[1,5-a]pyrimidine | Kinase inhibitors, CNS agents mdpi.com |

| Pyrazole Carboxylic Acid | Metal Salts (e.g., Zn(II), Ni(II)) | Metal-Organic Framework (MOF) rsc.orgresearchgate.net | Gas storage, catalysis, sensing |

| 5-Aminopyrazole | Acetoacetanilide | Functionalized Pyrazolo[1,5-a]pyrimidine mdpi.com | Bioactive molecules scirp.org |

| Pyrazole Carbaldehyde | Various Nucleophiles | Annulated Molecular Architectures mdpi.com | Fluorescent materials, molecular sensors |

Development of Analytical Methods for Detection and Quantification in Complex Matrices (e.g., Environmental, Biological, Forensic)

The development of robust analytical methods is crucial for studying the pharmacokinetics, environmental fate, or forensic relevance of this compound. Given its aromatic nature and the presence of a primary amine, a combination of chromatographic and spectrometric techniques would be most effective for its detection and quantification.

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, would be the method of choice for separation from complex matrix components. The phenyl group provides sufficient hydrophobicity for retention on C18 columns. For detection, a UV-Vis detector could be employed, leveraging the chromophoric nature of the phenyl-pyrazole system. However, for high sensitivity and selectivity, especially at trace levels in biological fluids (e.g., plasma, urine) or environmental water samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is indispensable. Electrospray ionization (ESI) in positive mode would efficiently ionize the molecule, and quantification could be achieved with high specificity using Multiple Reaction Monitoring (MRM).

For structural confirmation and analysis of pure samples or concentrated extracts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are standard characterization tools. nih.govnih.gov

| Technique | Purpose | Matrix | Key Advantages |

|---|---|---|---|

| HPLC-UV | Quantification | Pharmaceutical formulations, process control | Robust, cost-effective, straightforward |

| LC-MS/MS | Trace Quantification & Confirmation | Biological fluids, environmental samples | High sensitivity, high selectivity, structural confirmation |

| GC-MS | Quantification (after derivatization) | Forensic samples, environmental extracts | High resolution, extensive libraries for identification |

| NMR Spectroscopy | Structural Elucidation | Pure substance, isolated metabolites | Definitive structure determination nih.gov |

Emerging Research Frontiers and Unexplored Reactivity of Cyclopropyl-Substituted Pyrazoles

The future research landscape for this compound and related compounds is rich with possibilities. The cyclopropyl group, a strained three-membered ring, is not merely a passive substituent. It can act as a "latent" double bond, participating in ring-opening reactions under radical or transition-metal-catalyzed conditions. Exploring the unique reactivity of the cyclopropyl moiety in the context of the electronically rich aminopyrazole system is a promising frontier. This could lead to novel synthetic pathways for creating complex polycyclic or spirocyclic structures.

Other emerging areas include:

Photophysical Properties: The extended conjugation provided by the phenyl-pyrazole system suggests potential for fluorescence. Research into its photophysical properties could lead to applications as fluorescent probes, molecular sensors, or components in organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H protons (on the ring and the amino group) could be exploited to build intricate supramolecular assemblies, such as gels, liquid crystals, or self-healing materials. dnu.dp.ua

Computational Chemistry: The use of molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide deeper insights into the compound's behavior. eurasianjournals.com These methods can predict reactivity, ligand-binding affinities, and material properties, thereby guiding and accelerating experimental research. eurasianjournals.com

The continued exploration of the synthesis and reactivity of such multi-functionalized pyrazoles will undoubtedly uncover new and valuable applications in science and technology. acs.org

Viii. Conclusion

Summary of Key Research Findings and Methodological Advancements Pertaining to 2-Cyclopropyl-5-phenylpyrazol-3-amine

Research into the specific compound this compound is not extensively documented in publicly available literature. However, significant findings and methodological advancements concerning its core structural components—the aminopyrazole, cyclopropyl (B3062369), and phenyl moieties—provide a strong foundation for understanding its potential characteristics and synthesis.

Key research on related aminopyrazole derivatives has demonstrated a wide array of biological activities, establishing the pyrazole (B372694) scaffold as a "privileged structure" in drug discovery. tandfonline.comconnectjournals.com For instance, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and antiproliferative effects against breast cancer cell lines. core.ac.uknih.gov These studies underscore the therapeutic potential inherent in the 3-cyclopropyl-pyrazol-5-amine framework. The presence of a cyclopropyl group is often associated with enhanced metabolic stability and binding affinity in bioactive molecules. nih.govresearchgate.net

Methodological advancements in the synthesis of pyrazoles are well-established, offering robust pathways to compounds like this compound. The most common strategies include the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov Specifically for 5-aminopyrazole scaffolds, a widely applied method is the cyclocondensation of β-ketonitriles with substituted hydrazines, which proceeds through a hydrazone intermediate to yield the final product, often with good yields. evitachem.com The synthesis of the precursor 3-cyclopropyl-1H-pyrazol-5-amine can be achieved by reacting cyclopropyl hydrazine with a β-keto ester or β-diketone, followed by conversion to the amine. a2bchem.com These established synthetic routes are adaptable and provide a clear framework for the future production and exploration of the title compound and its derivatives.

Identification of Remaining Challenges and Research Gaps

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While the synthesis of related compounds is documented, the specific regiochemistry and reaction conditions for placing the cyclopropyl group at the C2 position and the phenyl group at the C5 position of the pyrazol-3-amine core require systematic investigation.

A persistent challenge in pyrazole chemistry is controlling regioselectivity, particularly during N-functionalization of unsymmetrical pyrazoles. nih.govrsc.org The pyrazole ring possesses two nitrogen atoms, and directing a substituent to a specific nitrogen can be difficult, often resulting in a mixture of isomers that require complex purification. nih.gov Developing site-selective catalytic methods, such as the recently explored copper-catalyzed arylation, is an ongoing area of research aimed at overcoming this hurdle. sciety.orgnih.gov

Furthermore, there is a complete absence of structure-activity relationship (SAR) data for this compound. Understanding how the interplay between the cyclopropyl, phenyl, and amino groups influences its potential biological targets is crucial for any drug development efforts. nih.govnih.gov Without empirical data on its efficacy, selectivity, and mechanism of action, its therapeutic potential remains purely speculative.

Future Perspectives and Broader Impact of Research on this compound and Related Heterocycles

The future of research on this compound should prioritize its targeted synthesis and comprehensive biological screening. Given the vast therapeutic potential of pyrazole derivatives in areas like oncology, inflammation, and infectious diseases, this specific compound represents an unexplored area of chemical space. nih.govmdpi.comacademicstrive.com The unique combination of its substituents warrants investigation against a panel of biological targets, such as kinases, cyclooxygenase (COX) enzymes, and various receptors. nih.govacs.org

Future work should focus on developing regioselective synthetic strategies to access not only the title compound but also its isomers, to allow for a thorough comparative analysis of their biological activities. Computational approaches, including molecular modeling and virtual screening, could accelerate the identification of likely biological targets and guide the rational design of more potent derivatives. connectjournals.com

The broader impact of investigating this compound lies in its potential to contribute to the ever-expanding library of bioactive heterocyclic compounds. Pyrazoles are core structures in numerous FDA-approved drugs, and the discovery of novel, potent derivatives is of high importance to medicinal chemistry. tandfonline.comnih.govacademicstrive.com Successful characterization and biological validation of this compound could lead to the development of new therapeutic agents, providing new avenues for treating complex diseases and addressing unmet medical needs. connectjournals.com This line of inquiry would also enrich the fundamental understanding of how specific structural motifs, like the cyclopropyl ring, modulate the pharmacological profiles of heterocyclic scaffolds.

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-cyclopropyl-5-phenylpyrazol-3-amine?

A: The compound can be synthesized via cyclocondensation reactions using cyclopropanecarboxylic acid derivatives and hydrazine precursors. For example, POCl3-mediated cyclization (similar to the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine in ) under reflux conditions (75°C for 0.75 hours) is effective. Alternatively, nucleophilic substitution with cyclopropyl-containing reagents on pre-formed pyrazole scaffolds may be employed, as seen in analogous pyrazole syntheses .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity?

A: Key parameters include:

- Catalyst choice : Acidic conditions (e.g., POCl3) enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

- Temperature control : Gradual heating (e.g., 75–100°C) minimizes side reactions like over-oxidation .

Advanced optimization may involve Design of Experiments (DoE) to balance time, temperature, and stoichiometry.

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Use:

- NMR spectroscopy : 1H/13C NMR to identify cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrazole ring protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated for C12H13N3: 199.11 g/mol) .

- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in tautomeric forms or substituent orientation?

A: Single-crystal X-ray diffraction (as applied to triazole derivatives in ) can determine:

- Tautomeric preference : Pyrazole NH vs. amine group positioning.

- Dihedral angles : Planarity between the cyclopropyl and phenyl groups (critical for π-π stacking in biological targets) .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are recommended for preliminary bioactivity screening?

A: Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines .

- Enzyme inhibition : Fluorescence-based kinase or protease inhibition assays .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents like cyclopropyl vs. fluorophenyl groups influence bioactivity?

A: Comparative SAR studies (e.g., vs. target compound) show:

- Electron-withdrawing groups (e.g., F in 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) enhance metabolic stability but reduce solubility.

- Cyclopropyl groups improve membrane permeability due to lipophilicity, as seen in pharmacokinetic studies of similar pyrazoles .

Basic Purity and Stability Analysis

Q. Q: What chromatographic methods ensure purity for pharmacological studies?

A: Use:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Silica gel plates (ethyl acetate/hexane eluent) for rapid purity checks .

Stability studies in DMSO or PBS at 4°C/RT monitor degradation over 72 hours .

Advanced Method Validation for Analytical Protocols

Q. Q: How to validate a quantitative NMR (qNMR) method for this compound?

A: Follow ICH guidelines:

- Linearity : Calibration curves (0.1–10 mM) with R² > 0.99.

- Precision : Intra-day/inter-day RSD < 2%.

- Accuracy : Spike-recovery tests (95–105%) using a certified reference standard .

Data Contradictions in Biological Activity

Q. Q: How to address discrepancies in reported antimicrobial activity across studies?

A: Potential factors include:

- Strain variability : Test across multiple bacterial strains (e.g., S. aureus vs. E. coli) .

- Solvent effects : DMSO concentration >1% may inhibit bacterial growth, leading to false negatives .

- Assay conditions : Standardize incubation time (18–24 hrs) and inoculum size (1×10⁵ CFU/mL) .

Stability and Handling Precautions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.